molecular formula C18H23N9O B15120167 9-methyl-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

9-methyl-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B15120167
M. Wt: 381.4 g/mol
InChI Key: JVXOAMMZOZWYRW-UHFFFAOYSA-N
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Description

9-methyl-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core substituted with a piperazine ring, which is further connected to a pyrimidine ring bearing a morpholine moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The pyrimidine ring is then attached via a coupling reaction, and finally, the morpholine group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also crucial in the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine and pyrimidine rings.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying the piperazine and morpholine groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-methyl-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has been studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its application in the synthesis of polymers and other advanced materials is also being explored.

Mechanism of Action

The mechanism of action of 9-methyl-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding is often facilitated by the morpholine and piperazine groups, which can form hydrogen bonds and other interactions with the target molecules. The purine and pyrimidine rings provide a stable scaffold that enhances the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: This compound shares the morpholine and piperazine groups but differs in the core structure, which is a benzo[b]carbazole instead of a purine.

    Morpholin-4-ium [5-cyano-6-(4-methylphenyl)-4-(morpholin-4-yl)pyrimidin-2-yl]: This compound has a similar pyrimidine ring with a morpholine group but lacks the purine and piperazine components.

Uniqueness

The uniqueness of 9-methyl-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine lies in its combination of a purine core with a piperazine ring and a morpholine-substituted pyrimidine ring. This specific arrangement of functional groups provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C18H23N9O

Molecular Weight

381.4 g/mol

IUPAC Name

4-[6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C18H23N9O/c1-24-13-23-16-17(24)21-12-22-18(16)27-4-2-25(3-5-27)14-10-15(20-11-19-14)26-6-8-28-9-7-26/h10-13H,2-9H2,1H3

InChI Key

JVXOAMMZOZWYRW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC(=NC=N4)N5CCOCC5

Origin of Product

United States

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